molecular formula C5H12ClNO3 B6142817 ethyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 3940-27-0

ethyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No.: B6142817
CAS No.: 3940-27-0
M. Wt: 169.61 g/mol
InChI Key: JZJQCLZQSHLSFB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxypropanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-amino-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-3-hydroxypropanoate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it is used in the study of amino acid metabolism and enzyme kinetics. In medicine, it is used in the development of pharmaceuticals and as a reagent in diagnostic assays .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Properties

IUPAC Name

ethyl 2-amino-3-hydroxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJQCLZQSHLSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381756
Record name ethyl 2-amino-3-hydroxypropanoate hydrochloride
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Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3940-27-0, 26348-61-8
Record name Serine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3940-27-0
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Record name Ethyl L-serinate hydrochloride
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Record name NSC 29417
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Record name 3940-27-0
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Record name ethyl 2-amino-3-hydroxypropanoate hydrochloride
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Record name Ethyl L-serinate hydrochloride
Source European Chemicals Agency (ECHA)
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Record name Serine, ethyl ester, hydrochloride
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Synthesis routes and methods

Procedure details

1.56 grams (0.005 mole) of 2-azido-3-benzyloxypropionic acid benzyl ester were dissolved in 10 ml of absolute ethanol, 1.10 grams (0.03 mole) of dry hydrogen chloride led in, and the mixture treated with 0.20 grams of palladium on activated carbon (10%). This reaction mixture was hydrogenated in an autoclave for 40 hours at 25° C., and a hydrogen pressure of 20 bar. After filtration, the filtrate was concentrated on the rotary evaporator, and the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1). There were obtained 0.81 grams (96% of theory) of D,L-serine ethyl ester hydrochloride having a melting point of 102°-103.5° C. (Literature: 100°-102° C.
Name
2-azido-3-benzyloxypropionic acid benzyl ester
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

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